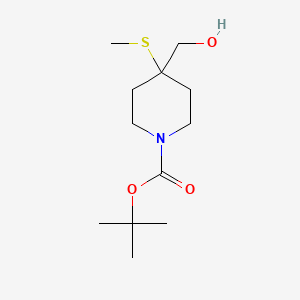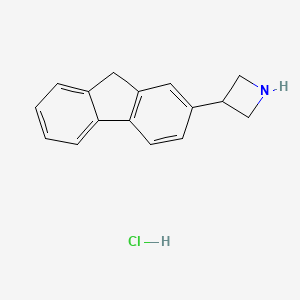
3-(2-Fluorenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662213 is a chemical compound with unique properties that have garnered attention in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32662213 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield. For example, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to achieve the desired crystal structure .
Industrial Production Methods: Industrial production of MFCD32662213 is designed to be scalable and cost-effective. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent quality and high production rates. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32662213 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32662213 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the best results.
Major Products Formed: The major products formed from the reactions of MFCD32662213 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
MFCD32662213 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, MFCD32662213 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of MFCD32662213 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, which can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MFCD32662213 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit similar reactivity and properties.
Uniqueness: What sets MFCD32662213 apart from similar compounds is its unique crystal form and stability, which make it particularly suitable for certain applications. Its ease of preparation and scalability for industrial production also contribute to its uniqueness .
Propiedades
Fórmula molecular |
C16H16ClN |
|---|---|
Peso molecular |
257.76 g/mol |
Nombre IUPAC |
3-(9H-fluoren-2-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C16H15N.ClH/c1-2-4-15-12(3-1)8-13-7-11(5-6-16(13)15)14-9-17-10-14;/h1-7,14,17H,8-10H2;1H |
Clave InChI |
IOSQDESRXFKZQL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=C(C=C2)C4=CC=CC=C4C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


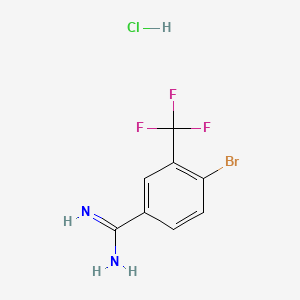

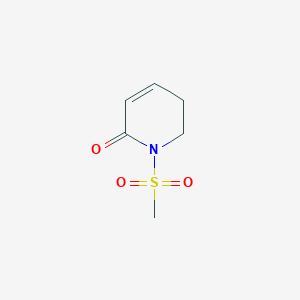
![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
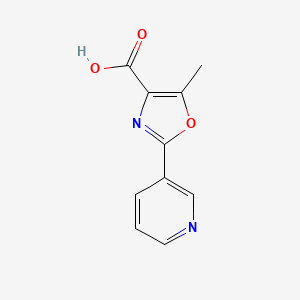
![4-[4-(4-Nitrophenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13701031.png)
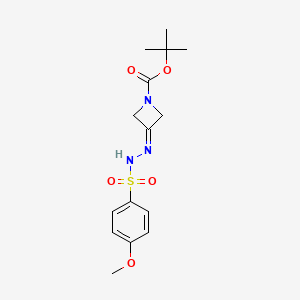

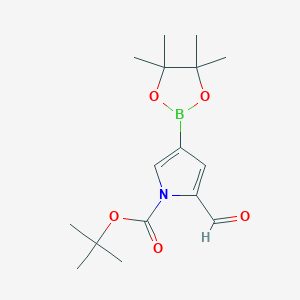
![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
